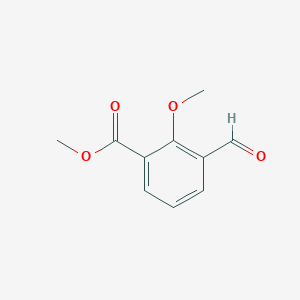
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea, commonly known as CCNU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNU belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activities
A series of coumarylthiazole derivatives, including structures related to the specified compound, were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. These compounds exhibited notable inhibitory activity, with some derivatives showing potent effects comparable to galantamine, a standard drug used in the treatment of Alzheimer's. Additionally, the synthesized compounds demonstrated significant antioxidant activities, outperforming the standard antioxidant quercetin in certain assays. This indicates potential therapeutic applications in neurodegenerative diseases where oxidative stress and cholinesterase activities are implicated (Kurt et al., 2015).
Crystal Structure and Pesticide Application
The crystal structure of a benzoylurea pesticide related to the query compound was analyzed, revealing significant insights into its structural characteristics and potential interactions in biological systems. The detailed structural analysis contributes to understanding the mode of action of such compounds as pesticides, highlighting their potential in agricultural applications (Jeon et al., 2014).
Pharmacological Effects
Research into heterocyclic compounds containing the coumarin ring, akin to the specified chemical, has led to the synthesis of derivatives with evaluated pharmacological effects. Some of these compounds have shown potential cytotoxicity against cancer cell lines, suggesting avenues for the development of new anticancer agents (Fikry et al., 2015).
Antimicrobial Applications
A new series of urea/thiourea derivatives was synthesized and assessed for antimicrobial activities. These studies revealed moderate to excellent activities against both bacterial and fungal strains, identifying lead compounds with significant potential as antimicrobial agents. Such findings underscore the importance of structural diversity in developing new antimicrobials (Mannam et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)-4-oxochromen-6-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-13-5-7-14(8-6-13)25-22(28)26-15-9-10-20-17(11-15)19(27)12-21(29-20)16-3-1-2-4-18(16)24/h1-12H,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFYTDQKMNTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)


![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374581.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)